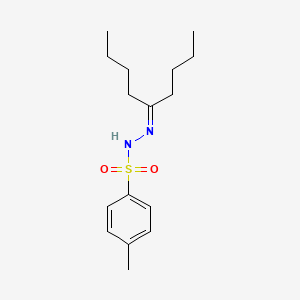
4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities.
Preparation Methods
The synthesis of 4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with nonanal in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit certain enzymes.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
Sulfamethoxazole: Known for its antibacterial properties.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Used in various chemical syntheses.
4-methyl-N-(4-methylbenzyl)benzenesulfonamide: Studied for its structural properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64884-78-2 |
|---|---|
Molecular Formula |
C16H26N2O2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C16H26N2O2S/c1-4-6-8-15(9-7-5-2)17-18-21(19,20)16-12-10-14(3)11-13-16/h10-13,18H,4-9H2,1-3H3 |
InChI Key |
QLYAYUHWZKWDCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



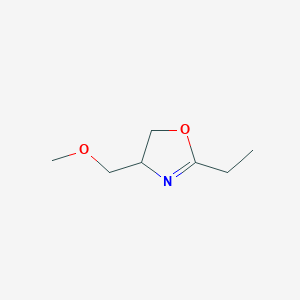
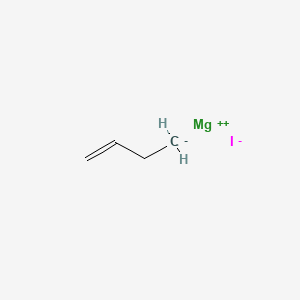
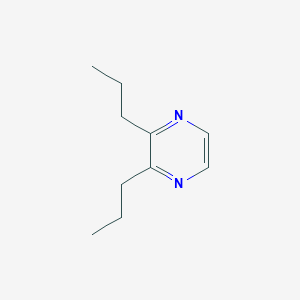
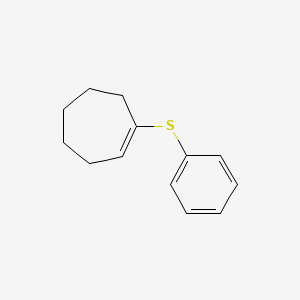

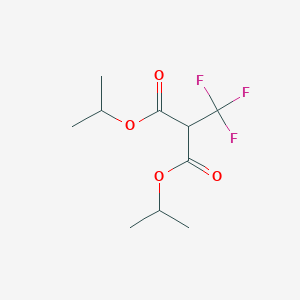

![4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile](/img/structure/B14503584.png)
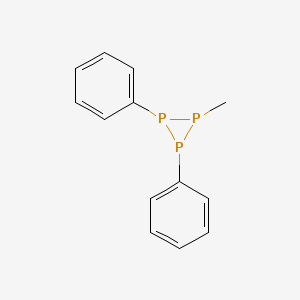
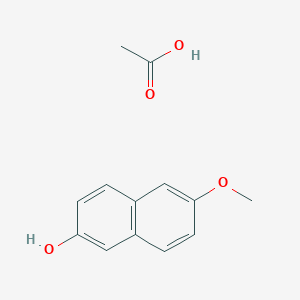
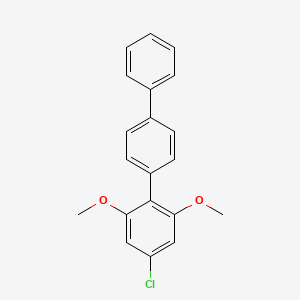
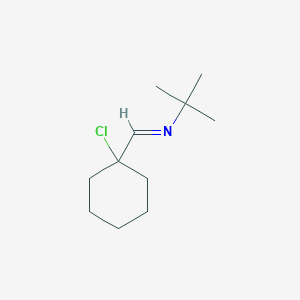
![N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide](/img/structure/B14503608.png)
